![molecular formula C20H16ClFN2O4 B2938618 1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine CAS No. 1358247-41-2](/img/structure/B2938618.png)
1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine, also known as CPP-115, is a novel gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT) inhibitor. GABA is the main inhibitory neurotransmitter in the brain, and GABA-AT is responsible for breaking down GABA. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have therapeutic effects in a variety of neurological disorders.
Scientific Research Applications
Radiosynthesis and Imaging Applications
A novel sigma-1 receptor PET radiotracer, [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, was synthesized for in vivo studies. This compound demonstrated high uptake in organs known to contain sigma-1 receptors, suggesting its potential as a tool for imaging and studying sigma-1 receptor distribution and density in vivo (Zhao et al., 2005).
Antibacterial Applications
Compounds related to piperidine derivatives, such as 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, have been synthesized and evaluated as potent antibacterial agents. These studies suggest the potential of piperidine derivatives in developing new antibiotics (Miyamoto et al., 1987).
Antimycobacterial Applications
Spiro-piperidin-4-ones were synthesized and evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis, demonstrating significant antimycobacterial properties. This research highlights the therapeutic potential of piperidine derivatives in treating tuberculosis (Kumar et al., 2008).
Anticancer and Enzyme Inhibition Applications
Phenolic bis Mannich bases derived from piperidine showed cytotoxic and carbonic anhydrase enzyme inhibitory effects, indicating their potential in cancer therapy and as enzyme inhibitors (Yamali et al., 2016).
Chemical Synthesis and Molecular Structure
The synthesis and molecular structure of compounds involving piperidine derivatives have been extensively studied, providing insights into their chemical properties and potential applications in medicinal chemistry and drug design (Khan et al., 2013).
properties
IUPAC Name |
methyl 4-[2-(3-chloro-4-fluoroanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-11-3-6-16-13(7-11)18(9-17(24-16)20(26)27-2)28-10-19(25)23-12-4-5-15(22)14(21)8-12/h3-9H,10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFYIQKUDSMLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

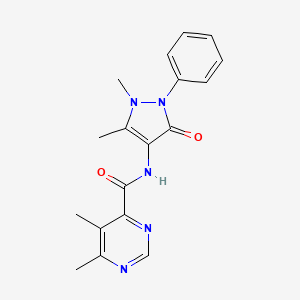
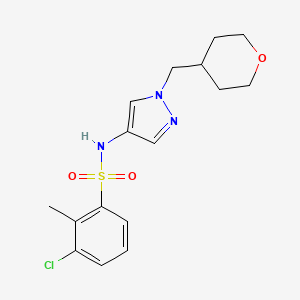
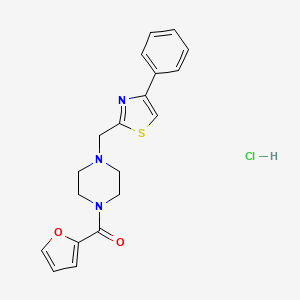
![[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2938540.png)
![2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2938541.png)
![N,N-dimethylsulfamic acid [3-[(4-methoxyanilino)-oxomethyl]phenyl] ester](/img/structure/B2938542.png)

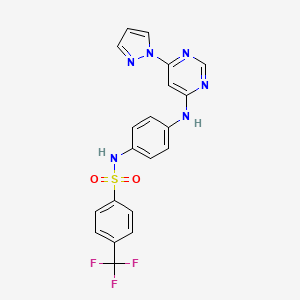
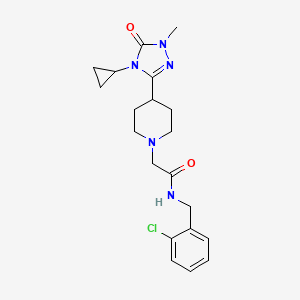
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938551.png)
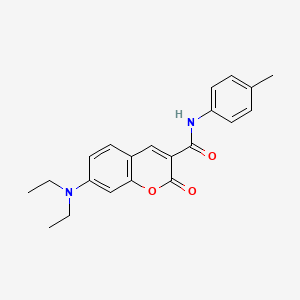
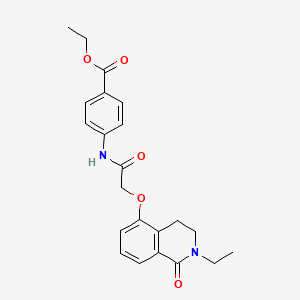
![(Z)-2-(furan-2-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2938556.png)
![2-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2938558.png)